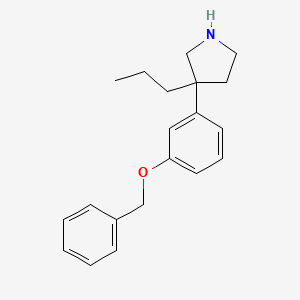
2-Bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(isoxazol-3-yl)-N-methylacetamide is a chemical compound with the molecular formula C6H7BrN2O2 It is an amide derivative that contains a bromine atom and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(isoxazol-3-yl)-N-methylacetamide typically involves the reaction of isoxazol-3-amine with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 0°C to room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 2-bromo-N-(isoxazol-3-yl)-N-methylacetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(isoxazol-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the isoxazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce oxo derivatives.
Applications De Recherche Scientifique
2-Bromo-N-(isoxazol-3-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific functional groups.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(isoxazol-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and isoxazole ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-(5-methyl-isoxazol-3-yl)-acetamide: This compound is similar in structure but contains a methyl group on the isoxazole ring.
2-Bromo-N-(isoxazol-3-yl)acetamide: This compound lacks the N-methyl group, making it a simpler analog.
Uniqueness
2-Bromo-N-(isoxazol-3-yl)-N-methylacetamide is unique due to the presence of both the bromine atom and the N-methyl group, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile that can be exploited in various applications.
Propriétés
Numéro CAS |
92947-24-5 |
|---|---|
Formule moléculaire |
C6H7BrN2O2 |
Poids moléculaire |
219.04 g/mol |
Nom IUPAC |
2-bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C6H7BrN2O2/c1-9(6(10)4-7)5-2-3-11-8-5/h2-3H,4H2,1H3 |
Clé InChI |
TWBNWKIKGQTNTR-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=NOC=C1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)
![3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15211743.png)



![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)



![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)

![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
